molecular formula C18H16N2O6S B13977264 4-(5,5-Dimethyl-3-(3-nitrophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

4-(5,5-Dimethyl-3-(3-nitrophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

Cat. No.: B13977264
M. Wt: 388.4 g/mol
InChI Key: FWAASHQAHJNGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,5-Dimethyl-3-(3-nitrophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-3-(3-nitrophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a diketone, with an acid catalyst under reflux conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction. This involves treating the furan derivative with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, at low temperatures.

    Sulfonamide Formation: The final step involves the introduction of the benzenesulfonamide group. This can be achieved by reacting the nitrophenyl-furan derivative with benzenesulfonyl chloride in the presence of a base, such as pyridine, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-3-(3-nitrophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The furan ring can be oxidized to form a diketone structure using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.

    Oxidation: Potassium permanganate, acidic or basic medium, room temperature.

Major Products

    Reduction: 4-(5,5-Dimethyl-3-(3-aminophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(5,5-Dimethyl-3-(3-nitrophenyl)-4,5-dioxo-4,5-dihydrofuran-2-yl)benzenesulfonamide.

Scientific Research Applications

4-(5,5-Dimethyl-3-(3-nitrophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.

    Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-3-(3-nitrophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, leading to inhibition of their activity. The sulfonamide moiety can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and disrupt their function. The furan ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(5,5-Dimethyl-3-(3-aminophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide: A reduced derivative with an amino group instead of a nitro group.

    4-(5,5-Dimethyl-3-(3-nitrophenyl)-4,5-dioxo-4,5-dihydrofuran-2-yl)benzenesulfonamide: An oxidized derivative with a diketone structure.

Uniqueness

4-(5,5-Dimethyl-3-(3-nitrophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitrophenyl group and a benzenesulfonamide moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H16N2O6S

Molecular Weight

388.4 g/mol

IUPAC Name

4-[5,5-dimethyl-3-(3-nitrophenyl)-4-oxofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C18H16N2O6S/c1-18(2)17(21)15(12-4-3-5-13(10-12)20(22)23)16(26-18)11-6-8-14(9-7-11)27(19,24)25/h3-10H,1-2H3,(H2,19,24,25)

InChI Key

FWAASHQAHJNGNL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.